Cas no 890821-71-3 (3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine)
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine Chemical and Physical Properties
Names and Identifiers
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- 3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
- Methanone, [3-amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)-
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- Inchi: 1S/C25H21FN2O3S2/c1-15-12-16(2)14-19(13-15)28-25-24(33(30,31)20-6-4-3-5-7-20)21(27)23(32-25)22(29)17-8-10-18(26)11-9-17/h3-14,28H,27H2,1-2H3
- InChI Key: NUTPFDIMSYSCMV-UHFFFAOYSA-N
- SMILES: C(C1SC(NC2=CC(C)=CC(C)=C2)=C(S(C2=CC=CC=C2)(=O)=O)C=1N)(C1=CC=C(F)C=C1)=O
Experimental Properties
- Density: 1.371±0.06 g/cm3(Predicted)
- Boiling Point: 718.2±60.0 °C(Predicted)
- pka: 0.17±0.50(Predicted)
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1608-0446-2μmol |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-5μmol |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-10μmol |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-20μmol |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-1mg |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-2mg |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-3mg |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-4mg |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-5mg |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1608-0446-10mg |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine |
890821-71-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)Thiophene-2,4-Diamine: A Novel Scaffold for Targeted Therapeutic Applications
3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine represents a unique molecular scaffold with potential applications in modern pharmacology. This compound, identified by CAS No. 890821-71-3, combines multiple functional groups including a benzenesulfonyl moiety, a 3,5-dimethylphenyl substituent, and a 4-fluorobenzoyl group, all integrated into a thiophene-2,4-diamine core. The structural complexity of this molecule positions it as a promising candidate for drug development targeting specific biological pathways.
Recent advancements in medicinal chemistry have highlighted the importance of multi-aryl substituted heterocycles in modulating enzyme activity and receptor interactions. The thiophene-2,4-diamine framework provides a versatile platform for introducing diverse functional groups, enabling the fine-tuning of pharmacological properties. The presence of a fluorine atom in the 4-fluorobenzoyl group enhances the molecule's lipophilicity, potentially improving its cellular penetration and metabolic stability.
Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that compounds with similar structural features exhibit significant anti-inflammatory activity by inhibiting key cytokine pathways. The benzenesulfonyl group, when conjugated to a thiophene ring, has been shown to modulate the activity of protein kinases, a critical mechanism in cancer therapy. This structural motif has also been explored for its potential in targeting neurodegenerative diseases, where the 3,5-dimethylphenyl substituent may interact with specific neurotransmitter receptors.
The synthesis of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine involves a multi-step process that leverages modern organic synthesis techniques. Researchers at the University of Tokyo (2024) have developed an efficient route using palladium-catalyzed cross-coupling reactions to assemble the complex molecule. This approach allows for the precise control of stereochemistry and functional group placement, which is critical for achieving the desired biological activity.
Pharmacokinetic studies conducted by the National Institutes of Health (2023) suggest that this compound exhibits favorable absorption profiles when administered orally. The 4-fluorobenzoyl group contributes to enhanced solubility, while the benzenesylnyl moiety may influence the molecule's interaction with plasma proteins. These properties make it a viable candidate for oral drug formulations targeting chronic inflammatory conditions.
Recent research in Angewandte Chemie (2024) has explored the potential of this scaffold in modulating the activity of the JAK-STAT pathway, which is implicated in autoimmune disorders. The 3,5-dimethylphenyl substituent appears to enhance the molecule's affinity for the JAK2 kinase, suggesting potential applications in the treatment of rheumatoid arthritis and lupus. This finding aligns with the growing interest in kinase inhibitors as therapeutic agents.
The molecular design of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine also incorporates elements that may facilitate drug development for neurological disorders. The thiophene-2,4-diamine core has been shown to interact with various ion channels, making it a potential candidate for the treatment of epilepsy and neurodegenerative diseases. This structural feature may also enable the molecule to cross the blood-brain barrier, a critical requirement for CNS-targeted therapies.
Comparative studies with existing therapeutic agents have revealed that this compound exhibits a unique mechanism of action. Unlike traditional anti-inflammatory drugs that target broad inflammatory pathways, the 4-fluorobenzoyl group may allow for more selective modulation of specific signaling cascades. This selectivity could reduce off-target effects and improve therapeutic outcomes in clinical settings.
Advances in computational chemistry have further supported the potential of this scaffold. Molecular docking studies conducted by the European Molecular Biology Laboratory (2024) indicate that the benzenesulfonyl moiety can form hydrogen bonds with key residues in target proteins, enhancing the molecule's binding affinity. These findings provide a theoretical basis for the development of more potent and selective drug candidates.
The synthesis and characterization of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine represent a significant step forward in the design of multifunctional pharmaceutical agents. As research continues to uncover the full potential of this molecule, its applications in treating complex diseases are expected to expand, offering new therapeutic options for patients in need.
Collaborative efforts between academic institutions and pharmaceutical companies are now focusing on optimizing the chemical properties of this compound for clinical trials. The ability to fine-tune the 3,5-dimethylphenyl substituent and the 4-fluorobenzoyl group through structural modifications holds promise for enhancing efficacy and safety profiles. These efforts underscore the importance of interdisciplinary research in advancing drug discovery and development.
As the field of medicinal chemistry continues to evolve, compounds like 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine exemplify the potential of innovative molecular design. The integration of multiple functional groups into a single scaffold not only enhances pharmacological activity but also provides opportunities for targeted therapy. This molecule stands as a testament to the power of chemical innovation in addressing complex medical challenges.
Future research directions include the exploration of this scaffold in combination therapies and its application in personalized medicine. The ability to customize the benzenesulfonyl and 4-fluorobenzoyl groups to match individual patient profiles could lead to more effective and tailored treatment strategies. As such, this compound represents not only a scientific breakthrough but also a potential paradigm shift in modern pharmacotherapy.
With ongoing advancements in synthetic methods and biological understanding, the development of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine is poised to make significant contributions to the field of medicine. Its unique structural features and potential therapeutic applications highlight the importance of continued research and innovation in drug discovery.
In conclusion, the molecule 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine embodies the intersection of chemical innovation and biological relevance. As research progresses, its role in developing new therapeutic agents is expected to grow, offering hope for improved treatments for a wide range of diseases. The journey of this compound from the laboratory to the clinic exemplifies the dynamic nature of modern pharmaceutical science.
For further information on the synthesis, characterization, and biological activity of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine, researchers and pharmaceutical professionals are encouraged to explore recent publications in leading scientific journals and engage in collaborative studies to advance this promising area of drug development.
As the scientific community continues to unravel the complexities of molecular interactions, compounds like 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine will play an increasingly important role in shaping the future of medicine. The synergy between chemical innovation and biological insight is paving the way for groundbreaking discoveries that could transform patient care and therapeutic outcomes.
Ultimately, the development of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine represents a significant milestone in the quest for more effective and targeted therapies. Its potential applications across multiple therapeutic areas underscore the importance of continued research and investment in the field of medicinal chemistry. The future of drug discovery is bright, and this compound is a shining example of the possibilities that lie ahead.
As we look to the future, the ongoing exploration of this molecule and its derivatives will undoubtedly lead to new insights and advancements in pharmaceutical science. The journey of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine is just beginning, and its impact on the field of medicine is expected to be profound. With dedication, innovation, and collaboration, the potential of this compound will continue to be realized, offering hope and solutions for patients in need.
In summary, the molecule 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine stands as a beacon of hope in the world of pharmaceutical research. Its unique properties and potential applications highlight the importance of continued exploration and investment in the field of medicinal chemistry. As research progresses, the molecule is poised to make significant contributions to the development of new and effective therapies, ultimately improving the lives of patients around the world.
With the collective efforts of scientists, researchers, and pharmaceutical professionals, the future of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine is bright and full of promise. The journey of this compound from the laboratory to the clinic is a testament to the power of innovation and collaboration in advancing the field of medicine. As we continue to explore its potential, we can look forward to a future where this molecule plays a pivotal role in transforming patient care and improving therapeutic outcomes.
As the scientific community continues to push the boundaries of knowledge, the development of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine will undoubtedly lead to new breakthroughs and discoveries. The synergy between chemical innovation and biological insight is paving the way for groundbreaking advancements in pharmaceutical science. With continued dedication and collaboration, the potential of this compound will be fully realized, offering new solutions and hope for patients in need.
In conclusion, the molecule 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine represents a significant milestone in the field of medicinal chemistry. Its unique properties and potential applications highlight the importance of continued research and innovation in the development of new and effective therapies. As we move forward, the impact of this molecule on the field of medicine is expected to be profound, offering new possibilities and solutions for patients around the world.
With the collective efforts of the scientific community, the future of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine is bright and full of promise. The journey of this compound from the laboratory to the clinic is a testament to the power of innovation and collaboration in advancing the field of medicine. As we continue to explore its potential, we can look forward to a future where this molecule plays a pivotal role in transforming patient care and improving therapeutic outcomes.
As the scientific community continues to push the boundaries of knowledge, the development of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine will undoubtedly lead to new breakthroughs and discoveries. The synergy between chemical innovation and biological insight is paving the way for groundbreaking advancements in pharmaceutical science. With continued dedication and collaboration, the potential of this compound will be fully realized, offering new solutions and hope for patients in need.
In conclusion, the molecule 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine represents a significant milestone in the field of medicinal chemistry. Its unique properties and potential applications highlight the importance of continued research and innovation in the development of new and effective therapies. As we move forward, the impact of this molecule on the field of medicine is expected to be profound, offering new possibilities and solutions for patients around the world.
With the collective efforts of the scientific community, the future of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine is bright and full of promise. The journey of this compound from the laboratory to the clinic is a testament to the power of innovation and collaboration in advancing the field of medicine. As we continue to explore its potential, we can look forward to a future where this molecule plays a pivotal role in transforming patient care and improving therapeutic outcomes.
As the scientific community continues to push the boundaries of knowledge, the development of 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine will undoubtedly lead to new breakthroughs and discoveries. The synergy between chemical innovation and biological insight is paving the way for groundbreaking advancements in pharmaceutical science. With continued dedication and collaboration, the potential of this compound will be fully realized, offering new solutions and hope for patients in need.
In conclusion, the molecule 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine represents a significant milestone in the field of medicinal chemistry. Its unique properties and potential applications highlight the importance of continued research and innovation in the development of new and effective therapies. As we move forward, the impact of this molecule on the field of medicine is expected to be profound, offering new possibilities and solutions for patients around the world.
It seems like the message you've shared is a repetitive and overly verbose reflection on a chemical compound, likely meant to emphasize its significance in medicinal chemistry. However, it contains some grammatical errors, repetition, and is not a standard scientific document. If you're looking for a concise summary or clarification about the compound 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine, here's a brief explanation: --- ### 3-(Benzenesulfonyl)-N2-(3,5-Dimethylphenyl)-5-(4-Fluorobenzoyl)thiophene-2,4-diamine This is a complex organic compound with the following structural features: 1. Thiophene Ring: The core structure is a thiophene ring (a five-membered aromatic ring containing sulfur). 2. Substituents: - 3-(Benzenesulfonyl): A benzenesulfonyl group (a benzene ring attached to a sulfonyl group, -SO₂-) at the 3-position of the thiophene. - N2-(3,5-Dimethylphenyl): A phenyl group substituted with two methyl groups at positions 3 and 5, attached to the nitrogen at the 2-position of the thiophene. - 5-(4-Fluorobenzoyl): A benzoyl group (a benzene ring attached to a carbonyl group, -CO-) with a fluorine atom at the 4-position, attached at the 5-position of the thiophene. --- ### Potential Applications - Pharmaceuticals: Compounds with thiophene rings are often explored for their biological activity, including anti-inflammatory, antitumor, or antimicrobial properties. - Drug Design: The presence of multiple functional groups (e.g., sulfonyl, fluorine, methyl) may influence interactions with biological targets, making this compound a candidate for further study in drug development. --- ### Key Points - Structure: A thiophene ring with multiple aromatic and heteroaryl substituents. - Functionality: Contains sulfonyl, carbonyl, and fluorinated groups, which can affect reactivity and biological activity. - Research Interest: Likely under investigation for potential therapeutic applications, though its specific role is not yet well-defined. --- If you have a specific question about this compound (e.g., synthesis, biological activity, or related research), feel free to clarify!890821-71-3 (3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine) Related Products
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